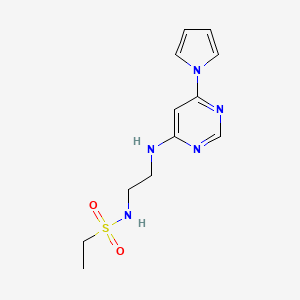

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics . Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, antimalarial, anticancer, and antiviral effects .

Synthesis Analysis

A series of compounds similar to the one you mentioned, specifically (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic methods, including FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis

The synthesis of these compounds involved reactions with (hetero)aromatic C-nucleophiles . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .科学的研究の応用

Antibacterial Activity

The synthesized compound demonstrates appreciable antibacterial properties. It has been evaluated against various bacterial strains, showing promising action. Researchers have observed inhibition of bacterial growth, making it a potential candidate for novel antibiotics .

Antitubercular Activity

In addition to antibacterial effects, this compound also exhibits strong antitubercular properties. It could play a crucial role in combating tuberculosis, a global health challenge .

Enzyme Inhibition: Enoyl ACP Reductase and DHFR

The compound inhibits two key enzymes: enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are essential for bacterial survival, and their inhibition disrupts bacterial metabolism and growth. This property makes the compound valuable for drug development .

Molecular Docking Insights

Molecular docking studies reveal that the compound interacts with active sites of both DHFR and enoyl ACP reductase. These binding interactions provide valuable insights into its mode of action and potential therapeutic applications .

Anti-Tumoral Effects

While not directly related to the compound , similar pyrrolyl derivatives have shown anti-tumoral effects. Researchers have investigated their impact on tumor cell viability, particularly in head and neck squamous cell carcinoma (HNSCC) cell lines. Further studies could explore the potential of our compound in cancer therapy .

Anti-Fibrosis Activity

Although not directly studied for this compound, related pyrrolo derivatives have demonstrated better anti-fibrosis activity than existing drugs. This suggests a potential role in treating fibrotic conditions .

Monoclonal Antibody Production Enhancement

In a different context, chemical compounds have been explored to improve monoclonal antibody production in mammalian cell cultures. While not specific to our compound, this area of research highlights the broader applications of similar molecules .

Targeted Kinase Inhibition

Again, not directly related to our compound, but halogenated derivatives of pyrrolo[2,3-d]pyrimidines have been synthesized as targeted kinase inhibitors. These compounds hold promise for developing more potent and effective therapies .

特性

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h3-4,7-10,16H,2,5-6H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMNJNZHLOIYJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)